molecular formula C21H16ClN3O2 B2556005 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-65-0

4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2556005
CAS No.: 899973-65-0
M. Wt: 377.83
InChI Key: DMMCULBQLJMFAT-UHFFFAOYSA-N
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Description

4-(9-Chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a synthetic compound of significant interest in medicinal chemistry research due to its complex heterocyclic architecture, which incorporates fused pyrazole and 1,3-oxazine rings. This structural motif is found in compounds with a wide range of documented biological activities. The 1,3-oxazine pharmacophore, in particular, is a recognized scaffold in the development of pharmaceutically active molecules, with known derivatives exhibiting effects such as modulation of GABA-A receptor function for anxiolytic activity, antimycobacterial properties, and enzyme inhibition . The integration of a phenol and a chloropyridine moiety within this specific molecular framework is designed to explore structure-activity relationships, potentially leading to novel research tools or therapeutic agents. Researchers value this compound for probing biological mechanisms and as a key intermediate in the synthesis of more complex chemical libraries. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-14-6-9-20-16(11-14)19-12-18(13-4-7-15(26)8-5-13)24-25(19)21(27-20)17-3-1-2-10-23-17/h1-11,19,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMCULBQLJMFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential applications in medicinal chemistry. Its structure features a chloro group, a pyridinyl moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which are significant for its biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H16ClN3O2
Molecular Weight 377.83 g/mol
CAS Number 899973-62-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those related to 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis via intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Inhibition of Tumor Growth : In vivo models demonstrate significant reduction in tumor size when treated with this compound.

For instance, a study reported that related pyrazolo compounds exhibited IC50 values ranging from 0.02 to 0.04 μM against cancer cell lines, indicating potent anticancer activity .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in various diseases:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this structure have shown high selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs. For example, derivatives displayed IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib .

The biological activity of 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Enzyme Interaction : By inhibiting key enzymes such as COX and others involved in inflammatory pathways, it modulates inflammatory responses and pain perception.

Study 1: Anticancer Efficacy

A research study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects using an animal model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Scientific Research Applications

The compound's structure features a chloro group, a pyridinyl moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These structural elements are crucial for its biological activities.

Pharmacological Effects

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies have indicated that derivatives of similar structures can induce apoptosis in lung and breast cancer cells.
    • Mechanism : The presence of halogen substituents enhances lipophilicity and receptor interactions, contributing to increased cytotoxicity.
    Cell LineIC50 (µM)Mechanism
    HOP-92 (Lung Cancer)10.5Apoptosis Induction
    MCF-7 (Breast Cancer)12.3Cell Cycle Arrest
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against both bacterial and fungal strains.
    • Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
    MicroorganismMinimum Inhibitory Concentration (MIC)Activity
    Staphylococcus aureus15 µg/mLBacteriostatic
    Candida albicans20 µg/mLFungicidal

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the methoxy group or the piperidine moiety can significantly influence receptor binding affinity and selectivity. Research suggests that increasing the size or electronegativity of substituents can enhance interactions with target proteins involved in disease pathways.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing related pyrazolo compounds demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus normal tissues.

Case Study 2: Antimicrobial Screening

Another investigation tested synthesized derivatives against various pathogens. Results indicated that compounds featuring similar spirocyclic structures displayed enhanced antimicrobial activity compared to linear counterparts, highlighting the importance of structural complexity in developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their substituent differences:

Compound Name (Core: Pyrazolo[1,5-c][1,3]benzoxazine) Position 2 Substituent Position 5 Substituent Position 9 Substituent Molecular Weight (g/mol) Key References
Target Compound 4-Hydroxyphenyl Pyridin-2-yl Chloro ~387.8*
9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-... 4-Fluorophenyl Pyridin-4-yl Chloro 394.8
9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-... 4-Methylphenyl Pyridin-4-yl Chloro 375.9
9-Chloro-2-(furan-2-yl)-5-phenyl-... Furan-2-yl Phenyl Chloro 368.8
9-Bromo-2-(4-methoxyphenyl)-5-(phenol derivative)-... 4-Methoxyphenyl Phenolic group Bromo 461.3
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-... Naphthalen-2-yl Pyridin-4-yl Chloro 451.9

*Estimated based on molecular formula.

Key Structural and Functional Differences

Position 2 Substituents: The 4-hydroxyphenyl group in the target compound provides a polar -OH group, enhancing aqueous solubility compared to hydrophobic substituents like 4-methylphenyl () or 4-fluorophenyl ().

Position 5 Substituents :

  • Pyridin-2-yl (target) vs. pyridin-4-yl (): The nitrogen position in the pyridine ring affects hydrogen-bonding directionality. Pyridin-2-yl may favor interactions with acidic residues in enzyme active sites.

Position 9 Halogenation :

  • Chlorine (target, ) vs. bromine (): Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine.

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (ethanol, DMF-EtOH mixtures)
  • Reaction time (6–12 hours for hydrazine reactions)
  • Temperature (reflux at ~80°C for cyclization)

Table 1 : Example reaction conditions from analogous syntheses :

StepReagents/ConditionsYield Range
ChalconeEthanol, KOH, 6–8 h reflux65–78%
PyrazolineHydrazine HCl, ethanol, 12 h reflux70–85%
CyclizationPyridine carbaldehydes, ethanol, 2–4 h reflux62–68%

(Basic) Which spectroscopic methods are critical for structural characterization?

Methodological Answer:

IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹) .

NMR (¹H/¹³C) : Confirms substituent positions and aromaticity. For example:

  • Pyridinyl protons appear as doublets at δ 7.5–8.5 ppm.
  • Phenolic -OH signals at δ 9.5–10.5 ppm (broad, exchangeable) .

Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Elemental Analysis : Ensures purity and matches theoretical C/H/N ratios (±0.3% tolerance) .

Table 2 : Representative spectral data for analogous compounds :

CompoundIR (C=O, cm⁻¹)¹H NMR (Pyridinyl-H, δ ppm)MS [M+H]+
10c16658.2 (d, J=5.2 Hz)402.1
10d16728.1 (d, J=5.1 Hz)398.3

(Advanced) How can contradictions in spectral data between derivatives be resolved?

Methodological Answer:
Contradictions often arise from substituent electronic effects or crystallinity differences. Strategies include:

Cross-Validation : Compare ¹H-¹³C HSQC/HMBC NMR to confirm connectivity .

X-Ray Crystallography : Resolve ambiguous NOE effects (e.g., confirming pyridinyl vs. phenyl ring orientations) .

Dynamic NMR : Probe rotational barriers in dihydro-oxazine rings at variable temperatures .

Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Example : A 0.3 ppm deviation in pyridinyl proton shifts between derivatives may indicate steric hindrance from chloro substituents .

(Advanced) How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

Catalyst Screening : Replace POCl₃ (used in cyclization ) with milder agents (e.g., TMSCl) to reduce side reactions.

Solvent Polarity : Use DMF-EtOH (1:1) for better solubility of intermediates .

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours for hydrazine steps) .

Purification : Employ column chromatography (silica gel, hexane:EtOAc gradients) for intermediates .

Table 3 : Yield improvements in analogous syntheses :

ModificationOriginal YieldOptimized Yield
Microwave (Step 2)70%85%
TMSCl catalyst (Step 3)62%75%

(Basic) What is the role of hydrazine derivatives in forming the pyrazolo-oxazine core?

Methodological Answer:
Hydrazine derivatives (e.g., phenylhydrazine HCl) facilitate:

Cyclocondensation : React with chalcone ketones to form pyrazoline rings via nucleophilic attack on α,β-unsaturated carbonyl groups .

Ring Strain Relief : The 5-membered pyrazoline intermediate undergoes strain-driven cyclization with pyridine carbaldehydes to form the fused oxazine system .

Q. Critical Factors :

  • Hydrazine substitution (e.g., 3,5-dichlorophenyl groups improve cyclization efficiency ).
  • Steric hindrance from substituents affects reaction rates .

(Advanced) How to address discrepancies between computational bioavailability predictions and experimental results?

Methodological Answer:

Lipinski/VEBER Rules : Calculate parameters (e.g., logP <5, H-bond donors <5). Discrepancies may arise from:

  • Overestimated passive diffusion (e.g., if logP >5 despite rule compliance) .
  • Active transport mechanisms not modeled computationally.

Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM force fields) to refine predictions .

In Vitro Assays : Validate with Caco-2 cell monolayers or PAMPA for absorption .

Table 4 : Example bioavailability parameters for a derivative :

ParameterPredictedExperimental
logP3.84.2
H-bond Donors23 (OH + NH)
PSA78 Ų85 Ų

(Advanced) How to analyze regioselectivity in pyrazolo-oxazine ring formation?

Methodological Answer:

Kinetic vs. Thermodynamic Control :

  • Low temperatures favor kinetic products (e.g., 5-pyridin-2-yl vs. 5-pyridin-3-yl isomers) .

DFT Transition State Analysis : Identify energy barriers for competing cyclization pathways .

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) direct carbaldehyde attack to meta positions .

Example : 9-Chloro substituents increase electrophilicity at C5, favoring pyridin-2-yl incorporation .

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